7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one
Description
7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure
Properties
IUPAC Name |
7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c1-4-16(2)13-23-11-9-21(15-23)8-5-10-24(20(21)25)14-17-12-18(26-3)6-7-19(17)22/h4,6-7,12H,5,8-11,13-15H2,1-3H3/b16-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJZXFXQRMQFBN-AYSLTRBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC2(C1)CCCN(C2=O)CC3=C(C=CC(=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC2(C1)CCCN(C2=O)CC3=C(C=CC(=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 2-fluoro-5-methoxyphenylmethyl intermediate: This can be achieved through the reaction of 2-fluoro-5-methoxybenzyl chloride with an appropriate nucleophile.
Construction of the diazaspirodecane core: This involves the cyclization of a suitable diamine with a ketone or aldehyde precursor.
Introduction of the (E)-2-methylbut-2-enyl group: This step can be accomplished through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorine or methoxy groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The fluorine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, while the diazaspirodecane core provides structural stability. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-methoxyphenylboronic acid: Shares the fluorine and methoxy groups but lacks the spirocyclic structure.
Diazaspirodecane derivatives: Compounds with similar spirocyclic cores but different substituents.
Uniqueness
7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one is unique due to its combination of fluorine, methoxy, and spirocyclic features, which may confer distinct chemical and biological properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
